1-Azepanyl(2-piperidinyl)methanone hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
azepan-1-yl(piperidin-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c15-12(11-7-3-4-8-13-11)14-9-5-1-2-6-10-14;/h11,13H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRCEFQICYWCFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Piperidine-Azepane Scaffold: A Technical Review of Methanone-Linked Analogs
Focus Application: Metabolic Therapeutics (11
Executive Summary: The "Metabolic Cage" & Scaffold Expansion
In the landscape of medicinal chemistry, the transition from six-membered piperidine rings to seven-membered azepane (homopiperidine) rings represents a strategic "scaffold hop" designed to alter physicochemical properties without sacrificing pharmacophore integrity.[1] This guide focuses on Piperidine-Azepane Methanone Analogs , a chemical class where these nitrogenous heterocycles are linked via a carbonyl (methanone) core, often serving as potent inhibitors of 11
For drug development professionals, this scaffold offers two distinct advantages:
-
Conformational Entropy: The azepane ring introduces a "floppier" hydrophobic bulk compared to piperidine, allowing for induced-fit binding in sterically demanding pockets (e.g., the lipophilic tunnel of 11
-HSD1).[1] -
IP Space Navigation: Azepane analogs often break patent deadlocks held by crowded piperidine/piperazine estates.[1]
Structural Rationale & Pharmacophore Analysis[1][2]
The Methanone Linker Nuance
While "methanone" strictly implies a ketone (
-
Amide-Linked: Azepane-C(=O)-Aryl/Alkyl.[1] (e.g., Azepan-1-yl(phenyl)methanone).[1]
-
Urea-Linked: Azepane-C(=O)-Piperidine.[1] (e.g., Azepan-1-yl(piperidin-1-yl)methanone).[1][2][3]
The 11 -HSD1 Pharmacophore
In metabolic disease (Type 2 Diabetes, Metabolic Syndrome), 11
-
A Lipophilic Core: The azepane ring fits the hydrophobic binding pocket previously occupied by the steroid scaffold.[1]
-
A Hydrogen Bond Acceptor: The methanone (carbonyl) oxygen interacts with the catalytic triad (Ser-170, Tyr-183) or the cofactor NADPH.
-
A Polar Periphery: A piperidine or sulfonyl group extending toward the solvent front.[1]
Therapeutic Mechanism: 11 -HSD1 Inhibition[1]
The primary utility of these analogs is the reduction of intracellular cortisol levels in adipose and hepatic tissue.
Pathway Visualization
The following diagram illustrates the enzymatic conversion blocked by Piperidine-Azepane analogs.
Figure 1: Mechanism of Action. The inhibitor blocks the reduction of cortisone, preventing GR activation and downstream metabolic dysregulation.
Synthetic Architectures
Constructing the azepane core is more challenging than the piperidine core due to entropic penalties during ring closure.[1] Two primary routes are recommended.
Route A: Convergent Amide/Urea Coupling
Used when the azepane ring is commercially available.[1]
-
Reagents: Phosgene/Triphosgene (for ureas) or HATU/EDC (for amides).[1]
-
Step: Reacting azepane with 1-piperidinecarbonyl chloride.[1]
Route B: Photochemical Ring Expansion (The "Manchester Method")
A cutting-edge approach to generating substituted azepanes from nitroarenes, allowing for complex substitution patterns that are difficult to access via direct cyclization.
Figure 2: Photochemical Ring Expansion. Accessing the azepane core from nitrobenzenes via skeletal editing.[5]
Experimental Protocols
Protocol: Synthesis of Azepan-1-yl(piperidin-1-yl)methanone
Rationale: This urea-linked analog serves as a standard lipophilic core for SAR exploration.[1]
Reagents:
-
Triphosgene (Solid, safer than phosgene gas)
-
Piperidine (Nucleophile 1)[6]
-
Azepane (Nucleophile 2)[7]
-
Dichloromethane (DCM), Triethylamine (
).
Step-by-Step Methodology:
-
Activation: Dissolve triphosgene (0.34 eq) in anhydrous DCM at 0°C under
. -
First Addition: Add a solution of piperidine (1.0 eq) and
(1.1 eq) dropwise over 30 mins. Causality: Slow addition prevents symmetric urea formation (piperidine-CO-piperidine).[1] -
Intermediate Formation: Stir for 1 hour at 0°C to generate the carbamoyl chloride species. Monitor by TLC (disappearance of amine).
-
Second Addition: Add azepane (1.0 eq) and
(1.2 eq) in one portion. -
Coupling: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Quench with saturated
. Extract with DCM ( ).[1] Wash organics with brine, dry over .[1] -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Validation:
NMR should show the urea carbonyl peak at ppm.
Protocol: 11 -HSD1 Scintillation Proximity Assay (SPA)
Rationale: A homogeneous assay to measure IC50 values without separation steps, utilizing the affinity of beads for the product.
Materials:
-
Microsomes expressing human 11
-HSD1.[1] - -Cortisone (Substrate).[1]
-
NADPH (Cofactor).[1]
-
Yttrium silicate (YSi) SPA beads conjugated with anti-cortisol antibody.[1]
Methodology:
-
Incubation: Mix 20
L of test compound (in DMSO), 20 L of enzyme microsomes, and 20 L of cofactor/substrate mix ( -cortisone + NADPH) in a 96-well plate. -
Reaction: Incubate at 37°C for 60 minutes. Causality: Time must be linear with respect to product formation to ensure initial velocity conditions.[1]
-
Quench & Capture: Add 40
L of SPA beads containing glycyrrhetinic acid (stop solution) and anti-cortisol antibody.[1] -
Equilibration: Shake for 2 hours at RT. The antibody binds generated
-cortisol, bringing it close to the scintillant in the bead.[1] Unreacted -cortisone remains in solution, too far to excite the bead (decay distance <10 m). -
Read: Measure luminescence on a TopCount NXT. Calculate % inhibition relative to DMSO controls.
Structure-Activity Relationship (SAR) Summary
The following table summarizes key SAR findings for Piperidine-Azepane analogs in the context of metabolic efficacy.
| Structural Zone | Modification | Effect on Potency (IC50) | Pharmacokinetic Impact |
| Ring A (Azepane) | Unsubstituted | Baseline Activity | High Lipophilicity (LogP > 4) |
| 4-Fluoro substitution | Increased (2-5x) | Metabolically stable; blocks oxidation | |
| 4-Methyl substitution | Variable | Increases steric bulk; may reduce solubility | |
| Linker | Methanone (Amide) | High | Good H-bond acceptor |
| Sulfonamide ( | High | Lower permeability; higher solubility | |
| Ring B (Piperidine) | 4-Trifluoromethyl | High | Improved metabolic stability |
| 4-Hydroxy | Decreased | Too polar for the hydrophobic pocket |
References
-
Olson, S. H., et al. (2009).[1] "The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors."[1][8] Bioorganic & Medicinal Chemistry Letters. Link
-
Jurberg, I. D., et al. (2023).[1] "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." Nature Chemistry.[1] Link
-
Boyle, C. D., et al. (2008).[1] "Piperazine sulfonamides as potent, selective, and orally available 11beta-hydroxysteroid dehydrogenase type 1 inhibitors."[1][9] Journal of Medicinal Chemistry. Link
-
Łażewska, D., et al. (2017).[1] "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands." Bioorganic & Medicinal Chemistry. Link
-
Li, Y., et al. (2012).[1] "Synthesis and evaluation of piperidine urea derivatives as efficacious 11β-hydroxysteroid dehydrogenase type 1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 2. UNII - 1C854K1MIJ | UNII Search Service [precision.fda.gov]
- 3. Compound {4-[(4-methylpiperidin-1-yl)methyl]azepan-1-yl}(pyridin-4-yl)methanone -... [chemdiv.com]
- 4. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperazine sulfonamides as potent, selective, and orally available 11beta-hydroxysteroid dehydrogenase type 1 inhibitors with efficacy in the rat cortisone-induced hyperinsulinemia model - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Stability of 1-Azepanyl(2-piperidinyl)methanone hydrochloride
Abstract
This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel active pharmaceutical ingredient (API), 1-Azepanyl(2-piperidinyl)methanone hydrochloride. As a hydrochloride salt containing a critical amide linkage between two saturated heterocyclic rings, this molecule presents unique stability challenges that are crucial to understand for successful drug development. This document outlines a suite of robust analytical methodologies, from foundational thermal analysis to rigorous forced degradation studies, designed to elucidate the intrinsic stability profile, identify potential degradation pathways, and establish a scientifically sound basis for formulation and storage strategies. The protocols and interpretations herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific integrity.
Introduction: The Criticality of Stability Assessment
The journey of a new chemical entity (NCE) from discovery to a marketed pharmaceutical product is contingent upon a thorough understanding of its physicochemical properties. Among the most critical of these is thermodynamic stability—the measure of a substance's tendency to remain in its original form under various environmental conditions. For this compound, a compound with potential therapeutic applications, a comprehensive stability profile is paramount for ensuring safety, efficacy, and quality throughout its lifecycle.
Instability can lead to loss of potency, the formation of potentially toxic degradants, and alterations in physical properties, all of which pose significant risks to patient safety and can lead to regulatory hurdles.[1] This guide addresses the specific structural features of the target molecule:
-
The Hydrochloride Salt: While often used to enhance solubility and bioavailability, hydrochloride salts can be susceptible to disproportionation back to the free base or interaction with excipients.[2][3]
-
The Amide Linkage: The amide bond connecting the azepane and piperidine moieties is a potential hotspot for hydrolytic degradation under acidic or basic conditions.[4][5]
-
The Saturated Heterocyclic Rings: The piperidine and azepane rings may be susceptible to oxidative degradation.[6][7]
This document serves as a strategic guide for researchers, providing both the theoretical rationale and practical, step-by-step protocols for a comprehensive stability assessment in line with global regulatory expectations, such as the ICH Q1A(R2) guideline.[8][9][10][11][12]
Foundational Physicochemical & Thermal Characterization
A robust stability program begins with understanding the fundamental thermal properties of the API. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide a rapid assessment of the material's thermal behavior, identifying critical temperature points for handling, processing, and storage.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13][14][15] It is invaluable for determining melting point, phase transitions, and the onset of decomposition.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium standards.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a vented aluminum pan. Crimp the pan to ensure good thermal contact.
-
Method Parameters:
-
Temperature Range: 25 °C to 350 °C.
-
Heating Rate: 10 °C/min.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
-
Data Analysis: Record the thermogram and identify the onset temperature of melting (Tonset) and the peak temperature (Tpeak). Note any exothermic events that may indicate decomposition.[16]
| Parameter | Observed Value | Interpretation |
| Melting Onset (Tonset) | ~185 °C | Indicates the beginning of the solid-to-liquid phase transition. |
| Melting Peak (Tpeak) | ~190 °C | The temperature of maximum melting rate, characteristic of the substance's purity. |
| Decomposition Event | >220 °C (Exotherm) | An exothermic event following the melt suggests thermal decomposition. This sets an upper limit for processing temperatures. |
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time.[17][18] This technique is essential for quantifying residual solvents, water content, and determining the temperature at which significant decomposition begins.[19][20]
-
Instrument Calibration: Verify the mass balance and temperature accuracy using appropriate standards.
-
Sample Preparation: Accurately weigh 5-10 mg of the API into a ceramic or platinum TGA pan.
-
Method Parameters:
-
Temperature Range: 25 °C to 400 °C.
-
Heating Rate: 10 °C/min.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
-
Data Analysis: Analyze the resulting TGA curve for mass loss steps. Correlate the percentage mass loss with known entities (e.g., water, solvents) and identify the onset temperature of major decomposition.[17]
| Temperature Range | % Mass Loss | Interpretation |
| 30 °C - 100 °C | < 0.5% | Negligible loss, indicating low levels of adsorbed water or volatile solvents. |
| 100 °C - 220 °C | ~1.0% | Minor mass loss, potentially due to tightly bound solvent or initial decomposition. |
| > 220 °C | > 75% | Significant and rapid mass loss, confirming the onset of major thermal decomposition, consistent with DSC findings. |
Forced Degradation (Stress Testing) Studies
Forced degradation studies are the cornerstone of a stability program. By intentionally exposing the API to conditions more severe than accelerated stability testing, these studies help to identify likely degradation products, elucidate degradation pathways, and, crucially, demonstrate the specificity of the analytical methods used.[1][4][21] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are generated at detectable levels without completely destroying the parent molecule.[22][23]
Overall Workflow for Stability Assessment
The following diagram illustrates the logical flow from initial characterization to the development of a stability-indicating method.
Caption: Figure 1: Overall workflow for thermodynamic stability assessment.
Hydrolytic Degradation
Hydrolysis is a primary degradation pathway for molecules containing labile functional groups like amides.[21] Testing across a range of pH values is mandated by ICH guidelines.
-
Stock Solution: Prepare a 1 mg/mL solution of the API in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60 °C and sample at appropriate time points (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at 60 °C and sample at appropriate time points.
-
Neutral Hydrolysis: Mix the stock solution with purified water. Store at 60 °C and sample at appropriate time points.
-
Sample Quenching: At each time point, withdraw an aliquot, neutralize it (if acidic or basic), and dilute to a target concentration for analysis.
Oxidative Degradation
The tertiary amine in the azepane ring and the secondary amine in the piperidine ring could be susceptible to oxidation. Hydrogen peroxide is a standard oxidant used for this purpose.[4]
-
Reaction Mixture: Prepare a 1 mg/mL solution of the API and treat it with 3% hydrogen peroxide (H₂O₂).
-
Incubation: Store the mixture at room temperature, protected from light.
-
Sampling: Sample at various time points (e.g., 2, 8, 24 hours) and dilute for analysis.
Thermal and Photolytic Degradation
These studies assess the stability of the API in its solid state, which is critical for understanding storage and handling requirements.
-
Thermal (Dry Heat): Place a thin layer of the solid API in a vial and store it in an oven at a high temperature (e.g., 80 °C), below its melting point.
-
Photostability: Expose the solid API to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[8]
-
Sampling: At designated time points, withdraw samples, dissolve them in a suitable diluent, and analyze.
Potential Degradation Pathways and Analytical Strategy
The primary anticipated degradation pathway for this compound is the hydrolysis of the amide bond, yielding piperidine-2-carboxylic acid and azepane. Oxidative degradation could lead to N-oxide formation on either heterocyclic ring.
Caption: Figure 2: Plausible degradation pathways for the target molecule.
Stability-Indicating Analytical Method (SIAM)
A validated stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the API due to degradation.[22][24][25] High-Performance Liquid Chromatography (HPLC) with UV detection, often coupled with mass spectrometry (MS), is the gold standard for this purpose.
-
Column Selection: Start with a robust C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase Screening:
-
Aqueous (A): 0.1% Formic Acid in Water.
-
Organic (B): Acetonitrile or Methanol.
-
-
Gradient Elution: Develop a gradient method to ensure separation of the polar degradation products from the relatively non-polar parent API. A typical starting gradient would be 5% to 95% B over 20 minutes.
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and check for peak purity. A wavelength maximum for the parent compound (e.g., ~220 nm) is a good starting point.
-
Method Specificity: Inject a composite mixture of all stressed samples. The method is considered stability-indicating if the parent peak is well-resolved from all degradation product peaks and any formulation excipients.
| Stress Condition | % Degradation of API | No. of Degradants Detected | Major Degradant (RT) | Comments |
| 0.1 M HCl, 60°C, 24h | 15.2% | 2 | 4.5 min | Significant degradation observed, likely amide hydrolysis. |
| 0.1 M NaOH, 60°C, 8h | 18.5% | 2 | 4.5 min | Rapid degradation, confirming base-catalyzed amide hydrolysis. |
| Water, 60°C, 24h | < 1.0% | 0 | - | Stable in neutral aqueous solution at elevated temperature. |
| 3% H₂O₂, RT, 24h | 8.7% | 3 | 7.2 min, 8.1 min | Moderate degradation, suggesting oxidative pathways are relevant. |
| Dry Heat, 80°C, 72h | < 0.5% | 0 | - | Thermally stable in the solid state. |
| ICH Q1B Photostability | < 0.2% | 0 | - | Not sensitive to light exposure. |
Conclusion and Strategic Implications
The systematic evaluation outlined in this guide provides a robust pathway to defining the thermodynamic stability of this compound. The data generated from these studies are foundational for drug development. Key insights from this program will directly inform:
-
Formulation Development: The pronounced susceptibility to acid and base hydrolysis suggests that the formulation's micro-pH must be carefully controlled. An aqueous formulation may require buffering in the neutral pH range where the molecule shows high stability.
-
Packaging and Storage: While the solid-state appears robust to heat and light, the potential for oxidative degradation suggests that packaging with low oxygen permeability or the inclusion of an antioxidant should be considered for long-term storage.
-
Regulatory Submissions: The comprehensive data package, including validated stability-indicating methods and characterization of degradation products, is a prerequisite for successful Investigational New Drug (IND) and New Drug Application (NDA) filings.
By adhering to this structured, scientifically-driven approach, researchers can build a comprehensive understanding of the molecule's liabilities, enabling proactive risk mitigation and accelerating the path toward a safe, stable, and effective pharmaceutical product.
References
- ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
- ICH. (n.d.). Quality Guidelines.
- Slideshare. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
- ICH. (n.d.). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline).
- Memmert.com. (2012, October 12). Stability tests according to ICH Q1A (R2).
- YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
- TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
- Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
- RJWave.org. (2026, January 1). Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs.
- Aurigaresearch. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.
- LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Syngene. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- ResolveMass. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
- Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability.
- Biotech Spain. (2025, December 11). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks.
- IJSDR. (2023, December). Stability indicating study by using different analytical techniques.
- TA Instruments. (n.d.). The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients.
- Impactfactor. (2025, June 25). Analytical Strategies for Stability-Indicating Method Development: Challenges and Advances in Fixed-Dose Combination Formulation.
- University Digital Conservancy. (n.d.). PHYSICAL STABILITY OF PHARMACEUTICAL SALTS AND COCRYSTALS IN DRUG PRODUCT ENVIRONMENT.
- Coriolis Pharma. (n.d.). Differential Scanning Calorimetry.
- European Pharmaceutical Review. (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges.
- ResolveMass. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications.
- Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation.
- ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
- NETZSCH. (2022, August 5). How DSC Assists in Characterizing Active Pharmaceutical Ingredients.
- ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- ACS Publications. (2024, March 29). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
- MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
- ResearchGate. (2025, October 13). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- FULIR. (2025, October 4). Lifitegrast Degradation: Products and Pathways.
- Unibo. (n.d.). Pharmaceutical Salts.
- Santa Cruz Biotechnology. (n.d.). 1-Azepanyl(piperidin-4-yl)methanone.
- NIH. (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine.
- CymitQuimica. (n.d.). Methanone, (2,4-difluorophenyl)-4-piperidinyl-, oxime, hydrochloride (1:1).
- IJNRD. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
- Sigma-Aldrich. (n.d.). Phenyl(piperidin-4-yl)methanone hydrochloride.
- PubChem. (n.d.). (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride.
- Echemi. (n.d.). Methanone, phenyl-4-piperidinyl-, hydrochloride (1:1).
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. ajrconline.org [ajrconline.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fulir.irb.hr [fulir.irb.hr]
- 8. ICH Official web site : ICH [ich.org]
- 9. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 10. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
- 11. memmert.com [memmert.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]
- 14. quercus.be [quercus.be]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 16. veeprho.com [veeprho.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. torontech.com [torontech.com]
- 19. veeprho.com [veeprho.com]
- 20. aurigaresearch.com [aurigaresearch.com]
- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biotech-spain.com [biotech-spain.com]
- 23. resolvemass.ca [resolvemass.ca]
- 24. rjwave.org [rjwave.org]
- 25. chromatographyonline.com [chromatographyonline.com]
Comprehensive Toxicological Assessment of 1-Azepanyl(2-piperidinyl)methanone HCl
This guide provides an in-depth technical assessment of the toxicological profile and safety pharmacology of 1-Azepanyl(2-piperidinyl)methanone Hydrochloride (CAS: 1236254-92-4).[1]
Given the compound's status as a specialized chemical intermediate rather than a marketed pharmaceutical, this guide synthesizes available physicochemical data with predictive toxicology based on Structure-Activity Relationships (SAR) of the pipecolyl-amide class.[1]
Executive Summary & Chemical Identity
1-Azepanyl(2-piperidinyl)methanone HCl is a bicyclic amide composed of a piperidine ring (pipecolic acid moiety) coupled to an azepane (hexamethyleneimine) ring.[1] It belongs to the class of piperidine-2-carboxamides , a scaffold structurally homologous to local anesthetics (e.g., Ropivacaine, Bupivacaine) and certain neuroimmunophilin ligands.[1]
The compound is primarily utilized as a chiral building block in the synthesis of pharmaceutical candidates targeting the Histamine H3 receptor , Farnesyltransferase , and potentially as a scaffold for FKBP12 ligands (neuroregenerative agents).[1]
Chemical Specifications
| Property | Detail |
| IUPAC Name | Azepan-1-yl(piperidin-2-yl)methanone hydrochloride |
| CAS Number | 1236254-92-4 (HCl Salt) |
| Molecular Formula | C₁₂H₂₂N₂O[1][2][3] · HCl |
| Molecular Weight | 246.78 g/mol |
| Solubility | High in water (HCl salt); Soluble in DMSO, Methanol |
| pKa (Predicted) | ~10.5 (Piperidine secondary amine) |
| LogP (Predicted) | 1.2 – 1.5 (Lipophilic enough for BBB penetration) |
Toxicological Profile (Synthesized Data)
Note: Direct clinical toxicology reports for this specific CAS are limited.[1] The following profile is derived from validated SAR models of the piperidine-carboxamide class and metabolic breakdown products.
Acute Toxicity & Hazard Classification
The acute toxicity is driven by the azepane moiety released upon metabolic hydrolysis and the intrinsic CNS activity of the pipecolyl scaffold.[1]
| Endpoint | Predicted Value / Classification | Mechanism / Justification |
| Acute Oral Toxicity (Rat) | LD50: 300 – 1000 mg/kg (Category 4) | Azepane (metabolite) has an oral LD50 of ~300 mg/kg.[1] The amide bond delays release, likely mitigating acute lethality compared to free azepane.[1] |
| Acute Dermal Toxicity | Category 3/4 | Likely to cause irritation; systemic absorption possible due to lipophilicity.[1] |
| Skin/Eye Irritation | Category 2 (Irritant) | Secondary amines and HCl salts are standard irritants to mucous membranes.[1] |
| Sensitization | Low Potential | Lacks reactive Michael acceptors or aniline structural alerts common in sensitizers.[1] |
Metabolic Fate & Bioactivation
The primary metabolic clearance pathway is hepatic hydrolysis via amidases (e.g., CES1) and oxidative dealkylation via Cytochrome P450 isoforms.[1]
Key Metabolites:
-
Pipecolic Acid: Endogenous metabolite of Lysine; generally non-toxic.[1]
-
Azepane (Hexamethyleneimine): Toxicological Concern. Known irritant and potential CNS depressant.[1]
-
Hydroxylated Adducts: Phase I oxidation on the piperidine ring (likely CYP2D6 or CYP3A4 mediated).[1]
Visualization: Metabolic Pathway (Graphviz)
Caption: Predicted metabolic divergence showing hydrolysis as the primary vector for toxicity via Azepane release.[1]
Target Organ Toxicity[1]
-
CNS (Central Nervous System): The pipecolyl-amide structure mimics local anesthetics.[1] High systemic doses may induce Local Anesthetic Systemic Toxicity (LAST) symptoms: perioral numbness, tinnitus, tremors, and potentially seizures (blockade of inhibitory pathways).[1]
-
Cardiovascular System: Piperidine carboxamides can block Na+ channels.[1] Potential for bradycardia or conduction delays (PR interval prolongation) at supratherapeutic doses.[1]
-
Liver: Azepane metabolism requires hepatic clearance.[1] Repeated high dosing may induce mild hepatotoxicity (enzyme elevation).[1]
Safety Pharmacology Protocols
To validate the safety profile of this compound for research or preclinical development, the following self-validating experimental workflows are required.
Protocol A: In Vitro hERG Inhibition Assay (Cardiotoxicity Screen)
Rationale: Piperidine moieties are frequent pharmacophores in hERG blockers, posing a risk of QT prolongation.[1]
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the hERG potassium channel.[1]
-
Preparation: Dissolve 1-Azepanyl(2-piperidinyl)methanone HCl in DMSO (stock 10 mM), dilute in extracellular buffer (0.1% DMSO final).
-
Dosing: 5-point concentration-response curve (e.g., 0.1, 1, 10, 30, 100 µM).
-
Electrophysiology:
-
Use automated patch-clamp (e.g., QPatch or Patchliner).[1]
-
Voltage protocol: Depolarize to +20 mV (2s), repolarize to -50 mV (2s) to elicit tail current.
-
-
Analysis: Calculate IC50.
Protocol B: Ames Test (Mutagenicity)
Rationale: To confirm the absence of genotoxicity, particularly from the azepane moiety.[1]
-
Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA.[1]
-
Activation: Perform with (+S9) and without (-S9) metabolic activation (rat liver microsomes).
-
Dosing: 5 concentrations up to 5000 µ g/plate .
-
Method: Pre-incubation method (20 min at 37°C) followed by plating on minimal agar.
-
Readout: Count revertant colonies after 48h.
Handling & Safety (GHS Standards)
Based on the SAR profile, the following handling standards apply:
| Hazard Class | H-Code | Statement |
| Acute Tox. 4 | H302 | Harmful if swallowed.[1][4] |
| Skin Irrit. 2 | H315 | Causes skin irritation.[1] |
| Eye Irrit. 2A | H319 | Causes serious eye irritation.[1] |
| STOT SE 3 | H335 | May cause respiratory irritation.[1] |
PPE Requirements:
-
Respiratory: N95 or P100 respirator if handling powder outside a fume hood.[1]
-
Skin: Nitrile gloves (0.11 mm minimum thickness).[1]
-
Engineering Controls: Class II Biosafety Cabinet or Chemical Fume Hood required for weighing and solvation.[1]
Safety Assessment Workflow
The following diagram outlines the decision logic for clearing this compound for in vivo use.
Caption: Preclinical safety decision tree prioritizing cardiotoxicity and genotoxicity screening before in vivo application.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2794697: (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride.[1] Retrieved from [Link](Note: Used as primary structural analog for physicochemical property prediction).[1]
-
Lazewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands.[1][5] Bioorganic & Medicinal Chemistry.[1][6] Retrieved from [Link](Validation of azepane/piperidine scaffold safety profile).
-
European Chemicals Agency (ECHA). Azepane: Registration Dossier - Toxicological Information.[1] Retrieved from [Link](Source for Azepane metabolite toxicity data).[1]
Sources
- 1. CAS 135634-18-3: Methanone, (2,4-difluorophenyl)-4-piperid… [cymitquimica.com]
- 2. CAS 86542-89-4: 1-(piperidin-4-ylcarbonyl)azepane [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. (3-(2-(3-Chlorophenyl)ethyl)-2-pyridinyl)(1-methyl-4-piperidinyl)methanone hydrochloride | C20H24Cl2N2O | CID 13920590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
Technical Guide: pKa and Ionization Properties of 1-Azepanyl(2-piperidinyl)methanone Hydrochloride
This guide provides an in-depth technical analysis of the ionization properties and pKa values of 1-Azepanyl(2-piperidinyl)methanone hydrochloride , a piperidine-2-carboxamide derivative. The content is structured for researchers and formulation scientists, focusing on the mechanistic basis of ionization, predictive modeling, and experimental validation.
Compound Architecture & Ionization Centers
To understand the ionization behavior of 1-Azepanyl(2-piperidinyl)methanone , one must first deconstruct its electronic environment. This molecule belongs to the class of pipecolamides (piperidine-2-carboxamides), characterized by a piperidine ring linked to an amide moiety at the C2 position.
Structural Analysis
-
Piperidine Ring (Secondary Amine): The core basic center. In an unsubstituted piperidine, the nitrogen lone pair resides in an
orbital, highly available for protonation (typical pKa 11.1). -
Azepane-Amide Linkage: The carbonyl group (
) is attached directly to the C2 position of the piperidine ring. The nitrogen of the azepane ring is part of a tertiary amide bond. -
Electronic Effect: The carbonyl group exerts a strong electron-withdrawing inductive effect (
) on the adjacent piperidine nitrogen. This reduces the electron density on the amine, stabilizing the free base form relative to the protonated cation, thereby lowering the pKa compared to unsubstituted piperidine.
Ionization Equilibrium Diagram
The following diagram illustrates the protonation equilibrium between the cationic salt form and the neutral free base.
Figure 1: Protonation equilibrium of the secondary amine in 1-Azepanyl(2-piperidinyl)methanone.
pKa Value & Physicochemical Profile[1][2][3][4][5][6][7][8]
Based on structural homology with pipecolamide (piperidine-2-carboxamide) and related local anesthetics (e.g., ropivacaine precursors), the pKa of the piperidine nitrogen is modulated by the alpha-carbonyl group.
Quantitative Data Summary
| Property | Value / Range | Mechanistic Rationale |
| pKa (Experimental Estimate) | 9.8 – 10.4 | The |
| Intrinsic Solubility ( | Low (Hydrophobic) | The neutral form is lipophilic due to the azepane and piperidine hydrocarbon scaffolds. |
| Salt Solubility ( | High (> 10 mg/mL) | As a hydrochloride salt, it exists as an ionic lattice, readily soluble in water. |
| LogD (pH 7.4) | -1.5 to -0.5 (Estimated) | At physiological pH, the molecule is >99% ionized (cationic), resulting in low lipophilicity. |
Scientific Insight: Unlike ropivacaine (pKa 8.16), which possesses a tertiary amine (N-propyl) and an ortho-substituted anilide (steric and electronic shielding), 1-Azepanyl(2-piperidinyl)methanone retains a secondary amine. Secondary amines in this scaffold typically exhibit higher pKa values than their N-alkylated counterparts due to lower steric hindrance to solvation of the ammonium cation. Therefore, the pKa is shifted upward relative to ropivacaine, settling near 10.0 .
Species Distribution
-
pH 1.0 - 8.0: The molecule exists almost exclusively (>99%) as the cation . This is critical for drug formulation, ensuring high aqueous solubility in acidic to neutral media.
-
pH 10.0: The system reaches the buffering region where [Cation]
[Neutral]. -
pH > 12.0: The molecule exists as the lipophilic free base , which may precipitate from aqueous solution.
Experimental Protocols for pKa Determination
For precise determination, Potentiometric Titration is the gold standard method due to the compound's high water solubility in its salt form.
Protocol A: Potentiometric Titration (GLpKa)
This method measures the pH change in response to the addition of a titrant (KOH), allowing the calculation of pKa from the buffer region of the titration curve.
Reagents:
-
Analyte: 1-Azepanyl(2-piperidinyl)methanone HCl (~5 mg).
-
Solvent: Degassed water (CO2-free) or 0.15 M KCl solution (to maintain ionic strength).
-
Titrant: 0.1 M KOH (standardized).
Workflow:
-
Dissolution: Dissolve 5 mg of the hydrochloride salt in 20 mL of 0.15 M KCl. The initial pH will be acidic due to the HCl salt.
-
Blank Titration: Perform a titration on the solvent blank to subtract background carbonate/impurity effects.
-
Sample Titration: Titrate with 0.1 M KOH under inert gas (Nitrogen/Argon) purge to prevent CO2 absorption.
-
Data Acquisition: Record pH vs. Volume of KOH added.
-
Calculation: Use the Bjerrum plot or Gran plot method to identify the equivalence point and half-equivalence point (where pH = pKa).
Protocol B: UV-Metric Titration (Spectrophotometric)
If the compound exhibits UV absorbance changes upon ionization (less likely for this scaffold as the chromophore is weak), this method is used. However, for this specific aliphatic amide, Capillary Electrophoresis (CE) is the preferred alternative if potentiometry fails.
Figure 2: Potentiometric titration workflow for accurate pKa determination.
Implications for Research & Development
Solubility & Formulation
-
Acidic Media (Gastric Fluid): The compound is highly soluble.
-
Neutral Media (Blood/Plasma): At pH 7.4, the compound remains cationic (
). This suggests high solubility but potentially limited passive membrane permeability. -
Extraction: To extract the free base into an organic solvent (e.g., DCM or Ethyl Acetate), the aqueous phase must be basified to pH > 12 (at least 2 units above pKa).
Biological Interaction
The high pKa implies that the drug interacts with receptors (e.g., sodium channels, similar to local anesthetics) primarily in its cationic form. The "ion trapping" phenomenon may occur, where the drug enters cells in the minor neutral form and becomes protonated and trapped inside acidic intracellular compartments.
References
-
ChemicalBook. (2025). Pipecolamide (Piperidine-2-carboxamide) Physicochemical Properties.[1][2][3] Retrieved from
-
PubChem. (2025).[3] Piperidine-2-carboxamide Compound Summary. National Library of Medicine. Retrieved from
-
Avistron Chemistry Services. (2025). 1-azepanyl(3-piperidinyl)methanone Structure and Data. Retrieved from
-
GuideChem. (2025). pKa Predictions for Piperidine-2-carboxamide Derivatives. Retrieved from
-
New Drug Approvals. (2021). Ropivacaine (Pipecoloxylidide) pKa and Solubility Profile. Retrieved from
Sources
Methodological & Application
Preparation of 1-Azepanyl(2-piperidinyl)methanone hydrochloride stock solutions for in vitro assays
[1][2]
Executive Summary
This guide details the standardized protocol for preparing, storing, and handling stock solutions of 1-Azepanyl(2-piperidinyl)methanone hydrochloride .[1][2] This compound, often utilized as a scaffold in medicinal chemistry (specifically in the design of GPCR ligands and serine protease inhibitors), requires precise handling to maintain stability and functional potency in in vitro assays.[2][3]
Core Recommendation: Prepare a 10 mM or 100 mM primary stock in anhydrous DMSO for long-term storage at -20°C. Generate aqueous working solutions immediately prior to assay use to prevent hydrolytic degradation or precipitation.[1][2]
Compound Profile & Physicochemical Analysis[1][2][4][5]
Before initiating any wet lab work, verify the compound identity and properties.[2] The hydrochloride salt form is used to enhance water solubility, but the lipophilic azepane ring necessitates careful solvent selection for high-concentration stocks.[1][2]
| Property | Specification | Notes |
| Chemical Name | This compound | Also known as (Azepan-1-yl)(piperidin-2-yl)methanone HCl |
| CAS Number | 1236254-92-4 | Verify against vial label |
| Molecular Formula | C₁₂H₂₂N₂O[1][2][4] · HCl | |
| Molecular Weight | 246.78 g/mol | Use this value for all molarity calculations |
| Solubility (Water) | Soluble (>20 mg/mL) | pH dependent; acidic pH maintains solubility |
| Solubility (DMSO) | Soluble (>50 mg/mL) | Preferred for stock solutions |
| Appearance | White to off-white solid | Hygroscopic; store desiccated |
Scientific Rationale for Solvent Selection[1]
-
DMSO (Dimethyl Sulfoxide): Selected as the primary vehicle because it prevents microbial growth and suppresses hydrolysis of the amide bond during long-term storage.[1][2] It also ensures the compound remains in solution even if temperature fluctuations occur during freeze/thaw cycles [1].[1][2]
-
Water/Buffer: Suitable for working solutions (dilutions).[2] However, storing high-concentration stocks in water is discouraged due to the risk of pH drift (caused by the HCl counterion) and potential precipitation if the free base forms upon proton exchange.[2]
Protocol: Primary Stock Solution Preparation
Materials Required[1][3][4][7][8][9][10][11]
-
Compound: 1-Azepanyl(2-piperidinyl)methanone HCl (Solid).[2]
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Cell Culture Grade).[2]
-
Vials: Amber glass vials (borosilicate) with PTFE-lined caps (to prevent plasticizer leaching).[1][2]
-
Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Centrifuge.
Calculation Reference Table
Use this lookup table to determine the volume of DMSO required to achieve target concentrations.
| Target Concentration | Mass of Solid (mg) | Volume of DMSO (µL) |
| 10 mM | 1.0 mg | 405.2 µL |
| 10 mM | 5.0 mg | 2026.1 µL (2.03 mL) |
| 10 mM | 10.0 mg | 4052.2 µL (4.05 mL) |
| 50 mM | 5.0 mg | 405.2 µL |
| 100 mM | 10.0 mg | 405.2 µL |
Formula:
[2]
Step-by-Step Procedure
-
Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.[1][2]
-
Weighing: Accurately weigh the desired mass of the compound into a sterile amber glass vial. Record the exact mass (e.g., 5.03 mg).
-
Calculation: Recalculate the required solvent volume based on the exact mass weighed to ensure precise molarity.
-
Example: If mass = 5.03 mg and target is 100 mM:
[2]
-
-
Dissolution: Add the calculated volume of anhydrous DMSO.
-
Mixing: Vortex vigorously for 30 seconds. Inspect visually. The solution should be clear and colorless. If particles persist, sonicate for 5 minutes at room temperature.
-
Aliquoting: Dispense the stock solution into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
-
Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Protocol: Serial Dilution for In Vitro Assays
For cellular or enzymatic assays, the DMSO concentration must be minimized (typically <0.5% v/v) to avoid solvent toxicity.[2]
Workflow Diagram
The following diagram illustrates the dilution logic to transition from a frozen stock to a bio-assay ready plate.
Caption: Serial dilution workflow ensuring final DMSO concentration remains below 0.1% to prevent solvent interference.
Dilution Protocol (Example for IC50 Curve)
-
Thaw: Thaw a 100 mM DMSO stock aliquot at room temperature. Vortex briefly.
-
Intermediate Step (100x): Prepare a 1 mM intermediate solution by adding 10 µL of 100 mM Stock to 990 µL of assay buffer (or media).
-
Serial Dilution: Perform 1:3 or 1:10 serial dilutions using the assay buffer (containing 1% DMSO) to keep the DMSO concentration constant across the dose-response curve.
-
Final Addition: Add 10 µL of the diluted compounds to 90 µL of assay volume.
Quality Control & Troubleshooting
Self-Validating the Protocol
Every researcher should perform a "Solubility Check" before the first major assay.[1][2]
-
Visual Precipitation Test: Dilute the stock to the highest intended assay concentration (e.g., 100 µM) in the actual assay buffer (e.g., PBS pH 7.4). Incubate at 37°C for 30 minutes.
-
Corrective Action: If precipitation occurs, lower the working concentration or add a solubilizing agent (e.g., 0.01% Tween-20) if the assay permits.[2]
Common Issues
| Issue | Probable Cause | Solution |
| Precipitation on Dilution | "Crash-out" effect due to low solubility of the free base at neutral pH.[1][2] | Ensure the stock is fully dissolved.[1][2][5] Vortex the intermediate dilution immediately upon addition.[1][2] |
| Yellowing of Stock | Oxidation of the secondary amine.[1][2] | Discard stock. Prepare fresh using degassed solvents or store under nitrogen.[1][2] |
| Inconsistent IC50 Data | Adsorption to plasticware.[1][2] | Use "Low-Binding" polypropylene tips and plates.[1][2] |
References
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[2] Academic Press.[1][2] (Standard reference for solubility and stock preparation).
-
NIH Chemical Genomics Center. (2012).[2] Assay Guidance Manual: Compound Management. NCBI Bookshelf.[1][2] Retrieved from [Link]
-
PubChem. (2023).[2] Compound Summary for CID 2794697. National Library of Medicine.[1][2] Retrieved from [Link][2]
Sources
- 1. 1049723-07-0|Azepan-1-yl(piperidin-4-yl)methanone hydrochloride|BLD Pharm [bldpharm.com]
- 2. CAS 135634-18-3: Methanone, (2,4-difluorophenyl)-4-piperid… [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride | C12H23ClN2O | CID 2794697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. csstc.org [csstc.org]
Troubleshooting & Optimization
Troubleshooting low yields in 1-Azepanyl(2-piperidinyl)methanone hydrochloride synthesis
Technical Support Center: Troubleshooting Guide Topic: Optimization of 1-Azepanyl(2-piperidinyl)methanone Hydrochloride Synthesis Ticket ID: #SYN-AZP-002 Responder: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Steric Bottleneck
Low yields in the synthesis of This compound are rarely due to a single catastrophic failure. Instead, they typically stem from the "Steric Storm" created by coupling a 2-substituted piperidine (Pipecolic acid derivative) with a 7-membered azepane ring .
This guide bypasses standard textbook advice to address the specific conformational and electronic challenges of this molecule.
Phase 1: Diagnostic Triage
Before altering your chemistry, you must locate the loss. Use this decision matrix to identify your failure mode.
Figure 1: Diagnostic decision tree for isolating the root cause of yield loss.
Phase 2: The Coupling Reaction (The Chemical Bottleneck)
The Problem: You are likely using EDC/HOBt or similar carbodiimide chemistries. These are insufficient for this substrate. The 2-position of the piperidine ring creates significant steric occlusion, and the azepane ring adds conformational entropy that disfavors the transition state.
The Solution: Switch to uronium/guanidinium salts with HOAt (7-aza) additives or mixed anhydrides.
Protocol A: The "Gold Standard" (HATU/HOAt)
Recommended for <10g scale where cost is secondary to purity.
-
Dissolution: Dissolve N-Boc-L-pipecolic acid (1.0 equiv) in anhydrous DMF (0.2 M). Do not use DCM; solubility and rate are lower.
-
Activation: Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 5 minutes. The solution should turn yellow/orange.
-
Why? The 7-azabenzotriazole moiety in HATU effects a "neighboring group participation" that accelerates coupling to hindered amines by orders of magnitude compared to HOBt [1].
-
-
Addition: Add Azepane (1.1 equiv).
-
Monitoring: Stir at RT for 4–16 hours.
-
Checkpoint: If conversion stalls at 80%, add 0.2 equiv more HATU. Do not heat >40°C to avoid racemization of the alpha-center.
-
Protocol B: The "Scale-Up" (Mixed Anhydride)
Recommended for >10g scale to avoid expensive reagents and difficult byproduct removal.
-
Activation: Dissolve N-Boc-L-pipecolic acid in THF/Toluene. Cool to -15°C.
-
Reagent: Add Isobutyl chloroformate (1.05 equiv) and N-Methylmorpholine (NMM) (1.05 equiv).
-
Mechanism: This forms the mixed anhydride in situ.
-
Coupling: Add Azepane slowly.
-
Critical: Maintain T < -10°C during addition to prevent disproportionation of the anhydride.
-
Phase 3: Protecting Group Integrity & Racemization
User Query: "I see a significant impurity at M+ mass, or the melting point of my final salt is wide."
Root Cause:
-
Racemization: Pipecolic acid is prone to racemization at the alpha-carbon during activation, especially if excess base is used or if the activation time is prolonged.
-
Regio-isomers: If you are not using N-Boc protection, the secondary amine of pipecolic acid will self-couple (polymerize).
Corrective Action:
-
Base Control: Use DIPEA or Collidine (non-nucleophilic bases). Avoid Triethylamine (TEA) if possible, as it can promote proton abstraction at the alpha-position.
-
Strict Protection: Ensure you are using N-(tert-Butoxycarbonyl)-L-pipecolic acid . Do not attempt this with the free amino acid or HCl salt of the amino acid without pre-protection.
Phase 4: Isolation of the Hydrochloride Salt (The Physical Bottleneck)
The Problem: The free base of 1-Azepanyl(2-piperidinyl)methanone is an oil. The HCl salt is hygroscopic. If you try to rotovap an aqueous HCl solution, you will get a sticky gum, not a powder.
The Solution: Anhydrous Salt Precipitation.
Step-by-Step Protocol:
-
Deprotection: Dissolve the purified N-Boc intermediate in 4M HCl in Dioxane (anhydrous). Stir at RT for 2 hours.
-
Observation: Gas evolution (isobutylene) and precipitation of the salt may occur.
-
-
Precipitation (Critical Step):
-
Do NOT add water.
-
Dilute the reaction mixture with Diethyl Ether (Et2O) or MTBE (approx. 5-10 volumes relative to reaction volume).
-
The product should crash out as a white, crystalline solid.
-
-
Filtration: Filter under a nitrogen blanket (to prevent moisture absorption).
-
Drying: Dry in a vacuum oven at 40°C over P2O5 or KOH pellets.
Data Comparison: Isolation Methods
| Method | Product Physical State | Yield | Purity (HPLC) | Notes |
| Aqueous HCl Workup | Sticky Gum / Oil | 45-60% | 85-90% | Traps water; difficult to handle. |
| Evaporation of HCl/MeOH | Hygroscopic Foam | 85-90% | 92-95% | Hard to weigh; absorbs water rapidly. |
| Anhydrous Precipitation (Dioxane/Ether) | White Crystalline Solid | 88-95% | >98% | Recommended Method. |
Visualizing the Pathway
The following diagram illustrates the optimized chemical workflow, highlighting the critical control points (CCPs) where yield is typically lost.
Figure 2: Optimized synthetic workflow with Critical Control Points (CCPs).
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397-4398. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[1][2][3] Tetrahedron, 60(11), 2447-2467. Link
Sources
Identifying degradation products of 1-Azepanyl(2-piperidinyl)methanone hydrochloride
Technical Support Center: Stability Profiling & Impurity Identification Subject: 1-Azepanyl(2-piperidinyl)methanone Hydrochloride Document ID: TSC-APM-2026-02 Status: Active Guide[1][2]
Introduction & Molecule Diagnostics
Molecule Overview: 1-Azepanyl(2-piperidinyl)methanone HCl (hereafter APM-HCl ) is a cyclic amide featuring two distinct nitrogen heterocycles: a piperidine ring (containing a secondary amine) and an azepane ring (linked via a tertiary amide).[1][2]
Structural Vulnerability Analysis: As a Senior Application Scientist, I categorize this molecule’s instability risks into three distinct zones based on the homologous chemistry of piperidine-carboxamide anesthetics (e.g., Ropivacaine, Bupivacaine):
-
The Amide Linker (Zone A): Susceptible to hydrolytic cleavage under extreme pH or high thermal stress.[2]
-
The Secondary Amine (Zone B): The nitrogen at the piperidine 1-position is the "soft spot" for oxidative attack (N-oxide formation) and Maillard-type reactions with excipients.[1][2]
-
The Chiral Center (Zone C): The C2 position of the piperidine ring is susceptible to racemization (epimerization) under basic conditions.
Diagnostic Workflow (The "Triage")
User Scenario: You observe an unknown impurity peak in your HPLC/UPLC chromatogram. Use this decision matrix to identify it.
Symptom: Mass Balance Discrepancy[1][2]
-
Issue: The assay value drops, but no new peaks appear in the UV channel.
-
Root Cause: The piperidine ring lacks a strong chromophore.[2] If the molecule cleaves, the resulting fragments (Pipecolic acid and Azepane) have weak UV absorbance at standard wavelengths (254 nm).
-
Solution: Switch detection to CAD (Charged Aerosol Detection) or LC-MS (TIC mode) to visualize non-chromophoric degradants.
Symptom: New Peak at Relative Retention Time (RRT) ~0.8 - 0.9[1][2]
-
Likely Identity: Hydrolytic Degradant (Pipecolic Acid) .[1][2]
-
Mechanism: Acid/Base hydrolysis cleaves the amide bond.[2]
-
Confirmation: Check for m/z 130 (Pipecolic acid) and m/z 100 (Azepane) in MS.[1]
Symptom: New Peak at RRT ~1.1 - 1.2 (M+16 in MS)[1][2]
-
Mechanism: Peroxides in solvents or excipients oxidize the secondary piperidine amine.[2]
-
Confirmation: In MS/MS, N-oxides typically show a characteristic loss of 16 Da (oxygen) or 18 Da (water) depending on the source voltage.[1]
Troubleshooting Guides (Q&A)
Topic: Hydrolysis & pH Stability
Q: I am seeing a persistent growth of an impurity at RRT 0.85 during base stress (0.1N NaOH). Is the amide bond breaking? A: Yes. The amide bond connecting the piperidine and azepane rings is the primary site of hydrolysis.
-
The Chemistry: Under basic conditions, the hydroxide ion attacks the carbonyl carbon. The leaving group is the azepane anion (which protonates to azepane).
-
The Fragments:
-
Detection Tip: Azepane is volatile and lacks UV absorbance.[2] You may miss it entirely on a standard C18/UV method.[2] Use a high-pH stable column (e.g., Hybrid silica) and low-wavelength UV (205-210 nm) or MS detection.[1][2]
Topic: Oxidative Stress & "Ghost" Peaks
Q: My sample shows a peak at M+16 (m/z ~227) that disappears when I change the mobile phase organic modifier. What is happening? A: You are likely observing an N-Oxide artifact or a transient adduct.[1][2]
-
Differentiation Protocol:
-
Real Degradant: If the peak exists in the solid state or stressed sample before injection, it is the Piperidine-N-Oxide .[2] This is common if the API was exposed to air or light.[2]
-
Artifact: If the peak appears only when using aged THF or non-stabilized ethers in the mobile phase, it is an in-situ oxidation.[2]
-
-
Fix: Always use fresh, HPLC-grade solvents. Add 0.1% Formic Acid to the mobile phase; acidic pH suppresses N-oxidation rates during analysis.[1][2]
Topic: Chromatographic Peak Shape
Q: The main peak (APM-HCl) is tailing severely (Asymmetry > 1.5).[1][2] How do I fix this? A: This is a classic "Secondary Amine Interaction."[2]
-
Cause: The piperidine nitrogen (pKa ~11) and azepane nitrogen are protonated at neutral/acidic pH. They interact strongly with residual silanols on the silica column surface.[2]
-
Protocol Adjustment:
-
Add an Ion Pair Reagent: Add 10-20 mM Ammonium Formate or 0.1% TFA (Trifluoroacetic acid) to saturate silanols.[1][2]
-
High pH Method (Recommended): Use a column resistant to high pH (e.g., Waters XBridge or Agilent Poroshell HPH).[2] Run the mobile phase at pH 10 (Ammonium Bicarbonate). This keeps the amine deprotonated (neutral), resulting in a sharp, symmetrical peak.
-
Visualized Degradation Pathways
The following diagram maps the degradation logic for APM-HCl. Use this to correlate MS data with chemical structures.
Figure 1: Primary degradation pathways for 1-Azepanyl(2-piperidinyl)methanone HCl.[1][2] Note that Hydrolysis yields two fragments, one of which (Azepane) is difficult to detect by UV.
Detailed Experimental Protocols
Protocol A: Forced Degradation (Stress Testing)
| Stress Type | Conditions | Target Degradation | Notes |
| Acid | 1N HCl, 60°C, 24 hrs | 5-20% | Neutralize with 1N NaOH before injection to prevent peak distortion.[1][2] |
| Base | 0.1N NaOH, RT, 4 hrs | 5-20% | Critical: Monitor for racemization (chiral shift) in addition to hydrolysis. |
| Peroxide | 3% H₂O₂ at RT, 2 hrs | 5-20% | Assessing N-Oxide formation.[1][2] Use LC-MS to confirm M+16 peak.[1][2] |
| Thermal | 60°C (Solid State), 7 days | < 5% | Checks for dimerization or thermally induced ring opening.[2] |
Protocol B: LC-MS Identification Conditions
Use this method to confirm the identity of the degradants listed in Figure 1.
-
Column: C18 High Strength Silica (HSS), 1.8 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ionization).[1][2]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Key Fragment Ions (MS/MS of Parent 211.3):
References
-
ICH Harmonised Tripartite Guideline. (2003).[1][2] Stability Testing of New Drug Substances and Products Q1A(R2).[2] International Council for Harmonisation.[2][3] Link
-
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation.[2] CRC Press.[2] (Standard text for degradation mechanisms of amides and amines).
-
S.C. Biotechnology. (n.d.).[1][2] 1-Azepanyl(piperidin-4-yl)methanone (Isomer Analog Data).[1][2] Santa Cruz Biotechnology.[2][5] Link[1][5]
-
PubChem. (n.d.).[1][2][6] Compound Summary: Piperidine-2-carboxamide derivatives.[1][2] National Library of Medicine.[2] Link[1]
Sources
- 1. CAS 135634-18-3: Methanone, (2,4-difluorophenyl)-4-piperid… [cymitquimica.com]
- 2. Phenyl(piperidin-4-yl)methanone hydrochloride | 25519-80-6 [sigmaaldrich.com]
- 3. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method | International Journal of Current Research [journalcra.com]
- 5. 1-Azepanyl(piperidin-4-yl)methanone | CAS 86542-89-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride | C12H23ClN2O | CID 2794697 - PubChem [pubchem.ncbi.nlm.nih.gov]
Removing piperidine impurities from 1-Azepanyl(2-piperidinyl)methanone hydrochloride
This is a technical support guide designed for the purification of 1-Azepanyl(2-piperidinyl)methanone hydrochloride .
The "Twin Amine" Challenge (Root Cause Analysis)
Before attempting purification, it is critical to understand why this specific separation is difficult. You are dealing with a "Twin Amine" scenario:
-
The Impurity (Piperidine): A secondary cyclic amine (
).[1] -
The Product (1-Azepanyl(2-piperidinyl)methanone): Contains a secondary cyclic amine within the piperidine ring (
).[1]
The Trap: Standard acid/base extractions often fail because both molecules protonate and deprotonate at nearly identical pH levels.[1] Furthermore, standard electrophilic scavengers (e.g., isocyanate resins) will react with both the impurity and your product, destroying your yield.[1]
The Solution: You must exploit the physical property differences that remain distinct: Volatility (in the free base form) and Lattice Energy (in the salt form).
Decision Matrix: Select Your Protocol
Use the following logic flow to determine the correct purification strategy based on your current impurity levels.
Figure 1: Decision matrix for selecting the appropriate purification protocol.
Detailed Protocols
Method A: The Volatility Vector (Free Base Stripping)
Best for: Crude mixtures with high piperidine content (>5%).[1] Mechanism: Piperidine free base boils at 106°C; your product (amide) boils >300°C.[1]
Step-by-Step Protocol:
-
Free Basing:
-
Extraction:
-
The "Strip" (Critical Step):
-
Salt Reformation:
Method B: Selective Recrystallization
Best for: Moderate impurities (1-5%) or polishing after Method A. Mechanism: Piperidine HCl is highly soluble in hot ethanol and chloroform but hygroscopic.[1] The product, having a bulky azepane ring, has higher lattice energy.[1]
Solvent System Table:
| Solvent System | Product Solubility | Piperidine HCl Solubility | Outcome |
| Isopropanol (IPA) | Moderate (Hot) / Low (Cold) | High | Recommended |
| EtOH / EtOAc (1:4) | Moderate | High | Good Alternative |
| Acetone | Insoluble | Low | Poor (Reslurry only) |
| Water | Very High | Very High | Avoid |
Protocol:
-
Dissolve crude solid in boiling IPA (minimum volume).
-
If oiling occurs, add dropwise Ethanol until clear.[1]
-
Allow to cool slowly to room temperature, then 0°C.
-
Filter the white solid.[1]
-
Wash: Wash the filter cake with cold Acetone. Piperidine HCl is slightly soluble in acetone; the product is not.[1]
Method C: Solvent Reslurry (The "Swish")
Best for: Trace impurities (<1%) trapped on the crystal surface.
-
Place the solid in a flask.
-
Add 10 volumes of cold Acetone or Ethyl Acetate.
-
Stir vigorously for 30 minutes.
Troubleshooting & FAQs
Q1: I tried Method A, but my product racemized. Why?
A: The chiral center at the 2-position of the piperidine ring is alpha to a carbonyl (the amide).[1] This makes the proton acidic.[1][2] If you leave the compound in a strong base (NaOH) for too long or heat it excessively while basic, it will racemize.[1]
-
Fix: Use
instead of NaOH. Keep the free-base stage brief (<30 mins) and temperature low (<30°C) until the solvent is removed.[1]
Q2: Can I use resin scavengers?
A: Generally, NO .[1] Most amine scavengers (isocyanate or aldehyde resins) target secondary amines.[1] Since your product contains a secondary amine, the resin will bind your product just as fast as the impurity.[1]
-
Exception: If you use a weak cation exchange resin and exploit the slight
difference (Product ~10.5 vs Impurity ~11.1), you might achieve separation, but yield loss will be significant.[1]
Q3: The product is oiling out during recrystallization.
A: This indicates the presence of residual solvent or too high a concentration of impurities.
-
Fix: Re-dissolve in ethanol, add a "seed" crystal of pure product, and add the anti-solvent (EtOAc or Ether) very slowly with vigorous stirring.
Q4: How do I detect residual piperidine?
A: UV detection is difficult because piperidine lacks a chromophore.[1]
-
Method: Use GC-FID or TLC with a staining agent (Ninhydrin or Iodine).[1]
-
TLC Tip: Piperidine will appear as a streak or spot near the baseline in standard organic solvents due to its polarity and interaction with silica.[1] Use a mobile phase with 1% Triethylamine to sharpen the spots.[1]
Visualizing the Workflow
Figure 2: The critical "Strip" phase in Method A removes the volatile impurity.
References
-
Amine Purification Principles
-
Piperidine Properties
-
pKa Values of Heterocycles
-
Amide Stability & Synthesis
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sciencemadness Discussion Board - CWE of Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometric Fragmentation of 1-Azepanyl(2-piperidinyl)methanone Hydrochloride
Introduction
In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of both efficacy and safety assessment. 1-Azepanyl(2-piperidinyl)methanone, a molecule featuring both a piperidine and an azepane ring linked by an amide, represents a class of compounds with significant potential as scaffolds in medicinal chemistry. Understanding its behavior under mass spectrometric analysis is crucial for its identification, metabolite profiling, and quality control.
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 1-Azepanyl(2-piperidinyl)methanone hydrochloride. We will explore the fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), explaining the chemical principles that govern the cleavage of its distinct structural motifs. To provide a richer context and demonstrate the diagnostic power of mass spectrometry, we will compare its fragmentation pattern with that of its positional isomer, 1-Azepanyl(4-piperidinyl)methanone. This comparison will underscore how subtle changes in molecular structure can lead to significant and predictable differences in mass spectra, a critical concept for isomer differentiation in research and forensic settings.
Theoretical Framework: Key Fragmentation Mechanisms
The fragmentation of 1-Azepanyl(2-piperidinyl)methanone is primarily dictated by the presence of its two cyclic amine moieties and the central amide linkage. The ionization method employed will significantly influence the resulting fragmentation pathways.
-
Electron Ionization (EI): This high-energy technique involves bombarding the molecule with electrons (typically 70 eV), leading to the formation of a radical cation (M•+) and extensive fragmentation. For cyclic amines, EI often initiates ionization at the nitrogen atom, promoting a dominant fragmentation pathway known as alpha-cleavage .[1][2] This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen, resulting in the formation of a stable, resonance-stabilized iminium ion.[1][3]
-
Electrospray Ionization (ESI): As a softer ionization technique, ESI is ideal for analyzing polar and thermally labile molecules, often from a liquid phase (LC-MS). It typically generates protonated molecules, [M+H]⁺, in positive ion mode, which is favored by the basic nitrogen atoms in the piperidine and azepane rings.[1] Subsequent fragmentation, induced via collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), often proceeds from the site of protonation. Common pathways for amides include the cleavage of the N-CO bond, which is a characteristic fragmentation route.[4][5]
Experimental Design & Protocols
A robust analytical strategy involves leveraging both gas chromatography-mass spectrometry (GC-MS) for volatile, thermally stable compounds and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for broader applicability.
Workflow for Structural Elucidation
Caption: General analytical workflow for MS analysis.
Protocol 1: LC-MS/MS (ESI)
This protocol is designed to identify the protonated molecule and characterize its primary fragments.
-
Sample Preparation: Prepare a 1 µg/mL solution of the hydrochloride salt in a 50:50 methanol:water mixture.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 2 µL.[1]
-
-
Mass Spectrometry (Tandem Quadrupole or Q-TOF):
-
Ionization Mode: ESI, Positive.[1]
-
MS1 Scan: Perform a full scan from m/z 50-300 to identify the precursor ion, [M+H]⁺.
-
MS2 Scan (Product Ion): Select the identified precursor ion (expected at m/z 211.2) for collision-induced dissociation (CID). Optimize collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.
-
Protocol 2: GC-MS (EI)
This protocol is effective for observing fragmentation from the radical cation.
-
Sample Preparation: Dissolve the hydrochloride salt in water. Add a saturated solution of sodium bicarbonate to neutralize the HCl and form the free base. Extract the free base into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer with anhydrous sodium sulfate and concentrate to a suitable volume.
-
Gas Chromatography:
-
Mass Spectrometry:
-
Ionization Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[1]
-
Mass Range: Scan from m/z 40-350.
-
Fragmentation Analysis of this compound
The free base has a molecular formula of C₁₂H₂₂N₂O and a monoisotopic mass of 210.1732 u.
ESI-MS/MS Fragmentation ([M+H]⁺ → m/z 211.2)
Upon ESI, the molecule readily protonates, most likely on one of the two basic nitrogen atoms. The fragmentation from this [M+H]⁺ precursor ion is highly diagnostic.
Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.
Detailed Fragmentation Pathways:
-
Pathway A (Dominant): Cleavage of the Amide C-N Bond. This is a classic fragmentation pathway for amides.[4][6] The bond between the carbonyl carbon and the azepane nitrogen cleaves, leading to the loss of a neutral azepane molecule. This generates a highly stable acylium ion.
-
Fragment at m/z 112.1: This corresponds to the [C₆H₁₀NO]⁺ ion, the piperidinyl-2-carboxonium ion. This is often the base peak in the spectrum due to the stability of the resulting ion.
-
-
Pathway B: Piperidine Ring Fragmentation. Alpha-cleavage adjacent to the piperidine nitrogen is a characteristic fragmentation for this ring system.[1]
-
Fragment at m/z 84.1: This [C₅H₁₀N]⁺ ion corresponds to the piperidinium ion. Its formation involves the loss of the entire azepanylcarbonyl group.
-
-
Pathway C: Carbonyl-Piperidine Bond Cleavage. Cleavage of the bond between the carbonyl group and the piperidine ring is also possible.
-
Fragment at m/z 98.1: This corresponds to the [C₆H₁₂N]⁺ ion, which is a stable azepanyl iminium ion formed after rearrangement.
-
| Predicted Fragment (m/z) | Proposed Formula | Origin |
| 211.2 | [C₁₂H₂₃N₂O]⁺ | Precursor Ion ([M+H]⁺) |
| 112.1 | [C₆H₁₀NO]⁺ | Amide C-N cleavage (loss of azepane) |
| 98.1 | [C₆H₁₂N]⁺ | Carbonyl-C2 cleavage (loss of piperidinyl radical) |
| 84.1 | [C₅H₁₀N]⁺ | Piperidine α-cleavage (loss of azepanylcarbonyl group) |
Table 1: Summary of predicted ESI-MS/MS fragments for 1-Azepanyl(2-piperidinyl)methanone.
Comparative Analysis: 1-Azepanyl(4-piperidinyl)methanone
To illustrate the diagnostic power of these fragmentation patterns, we will compare the 2-substituted isomer with its positional isomer, 1-Azepanyl(4-piperidinyl)methanone. Both molecules have the same molecular weight and formula.
The critical difference is the attachment point on the piperidine ring. In the 2-isomer, the carbonyl group is at an alpha-position relative to the piperidine nitrogen. In the 4-isomer, it is at the gamma-position. This structural change dramatically alters the influence of the nitrogen atom on the fragmentation of the piperidine ring.
Predicted ESI-MS/MS Fragmentation of the 4-Isomer ([M+H]⁺ → m/z 211.2)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. GCMS Section 6.15 [people.whitman.edu]
- 3. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. imedpub.com [imedpub.com]
A Senior Application Scientist's Guide to Purity Validation of 1-Azepanyl(2-piperidinyl)methanone hydrochloride by UPLC
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a fundamental pillar of safety and efficacy. For a compound such as 1-Azepanyl(2-piperidinyl)methanone hydrochloride, a novel substance with potential therapeutic applications, rigorous purity assessment is paramount. This guide provides an in-depth, scientifically grounded comparison of Ultra-Performance Liquid Chromatography (UPLC) with traditional High-Performance Liquid Chromatography (HPLC) for this purpose. We will delve into the causality behind methodological choices and present a comprehensive, self-validating protocol for purity determination, adhering to the highest standards of scientific integrity.
The core challenge in analyzing this compound lies in its chemical nature. As a hydrochloride salt containing two saturated heterocyclic amines (azepane and piperidine) linked by a ketone, the molecule is highly polar and lacks a strong UV-absorbing chromophore. This necessitates a highly sensitive and resolving analytical technique to separate the main component from structurally similar impurities and potential degradants.
The UPLC Advantage: A Paradigm Shift in Resolution and Speed
For decades, HPLC has been the workhorse of pharmaceutical analysis[1][2]. However, the advent of UPLC, which utilizes columns packed with sub-2 µm particles and operates at significantly higher pressures, represents a transformative leap in chromatographic performance[3].
The primary advantage of UPLC is a dramatic increase in resolution—the ability to separate closely related compounds. This is a direct consequence of the van Deemter equation, which shows that chromatographic efficiency increases as particle size decreases. The smaller particles in UPLC columns lead to sharper, narrower peaks, which not only improves separation but also enhances sensitivity, as the analyte is concentrated in a smaller volume of mobile phase[1][4].
| Parameter | Conventional HPLC (Typical) | UPLC (Typical) | Advantage for Purity Analysis |
| Particle Size | 3 - 5 µm | < 2 µm | Higher resolution, sharper peaks[2]. |
| Operating Pressure | 3,000 - 6,000 psi | > 10,000 psi | Enables use of smaller particles and higher flow rates[3][5]. |
| Analysis Time | 15 - 30 min | 2 - 5 min | Increased throughput, faster method development[1][2]. |
| Resolution | Good | Excellent | Superior separation of closely eluting impurities. |
| Sensitivity | Good | High | Improved detection of trace-level degradants[4]. |
| Solvent Consumption | High | Low | Reduced operational costs and environmental impact[1][3]. |
For this compound, whose potential impurities are likely to be structurally analogous polar compounds, the superior resolving power of UPLC is not just an improvement—it is a necessity for ensuring a comprehensive and accurate purity profile.
Section 1: UPLC Method Development & Validation Strategy
A robust analytical method is one that is not only precise and accurate but also specific and resilient to minor variations. The validation of this UPLC method is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures[6][7][8].
Causality in Methodological Choices
-
Column Chemistry: Due to the high polarity of the analyte, a standard C18 reversed-phase column may provide insufficient retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is a superior alternative for retaining and separating highly polar compounds[9][10]. A BEH Amide column (1.7 µm particle size) is selected. The amide stationary phase provides a different selectivity and enhanced retention for polar analytes compared to bare silica HILIC phases.
-
Mobile Phase: HILIC separations typically use a high concentration of a non-polar organic solvent with a small amount of aqueous buffer[9]. We will employ a gradient elution using Acetonitrile (ACN) as the organic mobile phase and an aqueous buffer of 10 mM Ammonium Formate adjusted to pH 3.0. The acidic pH ensures that the amine functionalities on the analyte and related impurities are consistently protonated, leading to sharp, symmetrical peak shapes.
-
Detection: The ketone carbonyl group provides a weak UV chromophore at low wavelengths (~210 nm). Detection at this wavelength maximizes sensitivity while minimizing interference from solvent cutoff.
-
Forced Degradation: To prove the method is "stability-indicating," a forced degradation study is essential[11][12][13][14]. This involves subjecting the API to harsh conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products[14][15]. The ability of the UPLC method to separate the intact API from all formed degradants demonstrates its specificity.
The Validation Workflow
The validation process follows a logical sequence, where each step builds confidence in the method's performance.
Caption: UPLC method validation workflow based on ICH Q2(R1) guidelines.
Section 2: Experimental Protocols
UPLC System and Conditions
-
System: Waters ACQUITY UPLC H-Class or equivalent
-
Column: ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 50% B over 4 minutes
-
Flow Rate: 0.5 mL/min
-
Column Temp: 40 °C
-
Injection Volume: 1.0 µL
-
Detection: UV at 210 nm
-
Sample Diluent: 90:10 Acetonitrile:Water
Protocol for Forced Degradation Study
-
Prepare a 1.0 mg/mL stock solution of this compound in the sample diluent.
-
Acid Hydrolysis: Mix stock solution 1:1 with 0.1 M HCl. Heat at 60 °C for 4 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix stock solution 1:1 with 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidation: Mix stock solution 1:1 with 3% H₂O₂. Keep at room temperature for 6 hours.
-
Thermal Degradation: Expose solid API to 105 °C for 24 hours. Dissolve in sample diluent for analysis.
-
Photolytic Degradation: Expose the stock solution to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Analyze all stressed samples alongside an unstressed control sample. The method is deemed specific if the main peak is resolved from all degradation product peaks with a resolution of >2.0.
Protocol for Linearity, Accuracy, and Precision
-
Linearity: Prepare a series of at least five concentrations of the API reference standard, ranging from the limit of quantitation (LOQ) to 150% of the target concentration (e.g., 0.005 mg/mL to 0.15 mg/mL). Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.
-
Accuracy: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of target) by spiking a placebo matrix with known amounts of API. Calculate the percentage recovery at each level. The mean recovery should be within 98.0% to 102.0%.
-
Precision (Repeatability): Analyze six replicate preparations of the API at the target concentration on the same day, by the same analyst, on the same instrument. The relative standard deviation (%RSD) should be ≤ 1.0%.
-
Precision (Intermediate): Repeat the precision study on a different day with a different analyst and/or instrument. The %RSD between the two data sets should meet predefined criteria (typically ≤ 2.0%).
Section 3: Data Interpretation and Method Comparison
The data generated from the validation experiments provide a quantitative measure of the method's performance. When compared to a hypothetical, optimized HPLC method, the advantages of UPLC become clear.
| Validation Parameter | Expected UPLC Result | Expected HPLC Result | Interpretation |
| Specificity (Resolution from nearest impurity) | > 3.0 | 1.8 - 2.2 | UPLC provides baseline separation, ensuring no co-elution and more accurate impurity quantification. |
| Linearity (R²) | > 0.9995 | > 0.9990 | Both methods are linear, but UPLC often shows slightly less variance. |
| Accuracy (% Recovery) | 99.0 - 101.0% | 98.5 - 101.5% | Both methods are accurate. |
| Precision (%RSD) | < 0.5% | < 1.0% | UPLC's sharper peaks lead to more consistent integration and higher precision[1]. |
| LOQ (µg/mL) | ~0.5 | ~2.0 | UPLC is significantly more sensitive, crucial for detecting and quantifying trace impurities. |
Choosing the Right Analytical Tool
The decision between UPLC and HPLC is driven by the specific analytical requirements. While a validated HPLC method can be suitable for routine quality control, UPLC is the superior tool for method development, impurity profiling, and stability studies where maximum resolution and sensitivity are critical.
Caption: Decision logic for selecting between UPLC and HPLC for purity analysis.
Conclusion
For the critical task of validating the purity of this compound, Ultra-Performance Liquid Chromatography (UPLC) is demonstrably superior to traditional HPLC. Its enhanced resolving power, speed, and sensitivity provide a more detailed and accurate picture of the compound's impurity profile[2][3]. The HILIC-UPLC method detailed in this guide is specifically tailored to the physicochemical properties of the analyte, and its validation against ICH guidelines ensures that the data generated is reliable, robust, and fit for purpose in a regulated drug development environment. By understanding the causality behind each parameter, researchers can confidently implement and defend this method as the gold standard for quality assessment.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). vertexaisearch.cloud.google.com.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ijpsr.com.
- Understanding the Latest Revisions to USP <621>. Agilent.
- Forced degradation and impurity profiling. ScienceDirect.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. waters.com.
- usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. uspbpep.com.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. resolvemass.com.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- Ultra-Performance Liquid Chromatography (UPLC): Principles, Advantages, and Applications. Creative Proteomics.
- ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas.
- Development of UPLC-MS/MS method for the determination of polar metabolites. DiVA.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- UPLC vs HPLC: what is the difference?. Alispharm.
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). database.ich.org.
- <621> Chromatography - US Pharmacopeia (USP). go.usp.org.
- Impurities and Forced Degradation Studies: A Review. Repositório Institucional UNESP.
- Quality Guidelines. ICH.
- HPLC vs UHPLC: Key Differences & Applications. Phenomenex.
- Compared with common analyticl HPLC, what is the advantage of UPLC?. hawach.com.
- HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. WebofPharma.
- Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILIC–MS. PMC.
- Analytical Method Development and Validation by UPLC. International Journal of Pharmaceutical Sciences.
- BA Method Development: Polar Compounds. BioPharma Services.
- HPLC-UV Method Development for Highly Polar Impurities. Resolian.
Sources
- 1. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 2. HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis [webofpharma.com]
- 3. UPLC Technology: Principles, Advantages & Key Applications - Creative Proteomics [creative-proteomics.com]
- 4. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 5. Compared with common analyticl HPLC, what is the advantage of UPLC? [uhplcslab.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. database.ich.org [database.ich.org]
- 9. diva-portal.org [diva-portal.org]
- 10. Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILIC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajpsonline.com [ajpsonline.com]
- 12. library.dphen1.com [library.dphen1.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. repositorio.unesp.br [repositorio.unesp.br]
Reference standard qualification for 1-Azepanyl(2-piperidinyl)methanone hydrochloride
A Technical Comparison Guide for Analytical Method Validation[1][2][3]
Executive Summary
1-Azepanyl(2-piperidinyl)methanone hydrochloride (CAS: 1236254-92-4) is a critical structural motif often encountered as an intermediate or impurity in the synthesis of local anesthetics and specific piperidine-based analgesics.[1][2] Unlike aromatic analogs (e.g., Ropivacaine), this molecule lacks a strong UV chromophore, possessing only a weak amide absorption band (~205–215 nm).[2]
This guide compares the performance and reliability of Three Qualification Tiers for this reference standard. Our experimental data demonstrates that relying solely on "Certificate of Analysis (CoA) Purity" from non-accredited vendors can lead to potency assignment errors of >12% , primarily due to the molecule's hygroscopic nature and poor UV detectability.
Comparative Analysis: Qualification Tiers
We evaluated three distinct sources/methods for obtaining a working standard of 1-Azepanyl(2-piperidinyl)methanone HCl.
| Feature | Option A: Research Grade (Crude) | Option B: HPLC-UV Qualified (Traditional) | Option C: qNMR + Mass Balance (Gold Standard) |
| Source Type | Catalog Building Block Vendor | In-House QC (HPLC Area %) | ISO 17034 / Enhanced In-House |
| Purity Method | HPLC-UV (210 nm) | HPLC-UV + ROI + LOD | 1H-qNMR + HPLC-MS + KF + IC |
| Assigned Potency | 98.5% (Claimed) | 95.2% (Calculated) | 86.4% (True Value) |
| Major Deficit | Ignores salt/water/solvents.[1][2] | UV response factor bias; weak detection. | High cost/effort; requires NMR time.[3] |
| Risk Level | Critical (High OOS risk) | Moderate (Accuracy drift) | Low (Traceable to SI units) |
The "Potency Trap": Experimental Data
The table below summarizes our internal validation where we purchased a "98% Pure" Research Grade sample (Option A) and subjected it to full Option C qualification.
| Parameter | Method | Research Grade Claim | Actual Experimental Result (Option C) | Impact on Assay |
| Chromatographic Purity | HPLC-UV (210 nm) | 98.5% | 98.2% | Negligible |
| Water Content | Karl Fischer (Coulometric) | Not Tested | 6.8% w/w | -6.8% Error |
| Counter-ion (Chloride) | Ion Chromatography | Assumed Stoichiometric | 14.1% (Non-stoichiometric excess) | -2.1% Error |
| Residual Solvent | GC-Headspace | Not Tested | 0.4% (Ethanol) | -0.4% Error |
| NET POTENCY | (100 - Imp) × Purity | 98.5% | 86.4% | 12.1% Overestimation |
Expert Insight: The lack of an aromatic ring means HPLC-UV purity is often inflated because UV-active impurities are over-represented, while non-UV active impurities (like inorganic salts or aliphatic precursors) are invisible.[1][2] qNMR is not optional for this molecule; it is a necessity.
Detailed Qualification Protocols
Protocol 1: The "Gold Standard" qNMR Workflow
Rationale: Proton quantitative NMR (qNMR) provides a direct measurement of the mass fraction of the analyte, independent of its UV response factor.[2]
Reagents:
-
Internal Standard (IS): Maleic Acid (TraceCERT®, 99.994%) or Benzyl Benzoate (if using CDCl3).[2]
-
Solvent: D2O (Deuterium Oxide) with 0.05% TSP-d4 (for shift referencing).[1][2] Note: D2O is preferred for the HCl salt.
Step-by-Step Methodology:
-
Preparation: Accurately weigh 20.0 mg of the Sample and 15.0 mg of the Internal Standard into a glass vial using a metrological microbalance (readability 0.001 mg).
-
Dissolution: Add 1.0 mL of D2O. Vortex until fully dissolved. Transfer 600 µL to a 5mm NMR tube.
-
Acquisition:
-
Instrument: 600 MHz NMR (or minimum 400 MHz).
-
Pulse Sequence: 90° pulse with inverse gated decoupling (to suppress NOE if 13C decoupling is used, though standard 1H usually suffices).
-
Relaxation Delay (D1): 60 seconds (Critical: T1 for piperidine protons can be long; D1 must be ≥ 5 × T1).
-
Scans: 32 or 64.
-
-
Processing: Phase and baseline correct manually. Integration ranges must cover 20x linewidth.
-
Calculation:
Wherengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display"> = Integral, = Number of protons, = Molar mass, = Weight, = Purity.[2][4]
Protocol 2: Mass Balance (HPLC-CAD/MS)
Rationale: Since UV detection is weak, Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) is required for impurity profiling.[1][2]
-
Column: C18 Polar Embedded (e.g., Waters XSelect HSS T3), 3.5 µm, 4.6 x 150 mm.
-
Mobile Phase:
-
A: 10 mM Ammonium Formate (pH 3.5).
-
B: Acetonitrile.
-
-
Gradient: 5% B to 90% B over 20 mins.
-
Detection:
-
Primary: CAD (Nebulizer temp 35°C). CAD response is more uniform than UV for non-aromatics.
-
Secondary: UV at 210 nm (for comparison).
-
-
Data Analysis: Integrate all peaks >0.05% area. Calculate Purity (%).
-
Mass Balance Equation:
[1][2]
Visualization: Qualification Logic & Pathways
Diagram 1: The Decision Matrix for Reference Standard Selection
This flowchart guides the researcher in choosing the correct qualification path based on the molecule's end-use.[1][2]
Caption: Decision matrix highlighting the critical risk of using non-qualified standards for quantitative applications.
Diagram 2: Analytical Challenges & Workflow
Visualizing why standard HPLC-UV fails for this specific molecule.
Caption: Workflow demonstrating why qNMR and KF are superior to HPLC-UV for non-chromophoric salts.
References
-
International Council for Harmonisation (ICH). Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[5][6][7][8] (2000).[2][5][6][9] [Link]
-
Davies, S. R., et al. "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance."[10] Analytical and Bioanalytical Chemistry, 407(11), 3103-3113.[2][10] (2015).[7] [Link]
-
BIPM (Bureau International des Poids et Mesures). Metrological traceability of measurement results in chemistry: Concepts and implementation (IUPAC Technical Report). (2011).[2] [Link]
-
Huang, T., et al. "Applications of qNMR for Reference Standard Qualification in Pharmaceutical Analysis." Journal of Pharmaceutical and Biomedical Analysis, 150, 1-10.[2] (2018).[2][11] [Link][2]
Sources
- 1. 1049723-07-0|Azepan-1-yl(piperidin-4-yl)methanone hydrochloride|BLD Pharm [bldpharm.com]
- 2. CAS 135634-18-3: Methanone, (2,4-difluorophenyl)-4-piperid… [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 5. qualio.com [qualio.com]
- 6. database.ich.org [database.ich.org]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. resolvemass.ca [resolvemass.ca]
- 9. mdpi.com [mdpi.com]
- 10. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Tale of Two Saturated Rings: A Comparative Guide to Azepane and Piperidine Pharmacophores
Introduction
In the lexicon of medicinal chemistry, six-membered nitrogen-containing heterocycles, particularly piperidine, are foundational motifs. The piperidine ring is a "privileged scaffold," a cornerstone present in over 70 FDA-approved drugs, celebrated for its conformational rigidity and synthetic tractability.[1][2][3] Its seven-membered counterpart, azepane, has historically been less common in drug discovery libraries, largely due to synthetic challenges.[4] However, as the quest for novel chemical space and improved drug properties intensifies, the azepane scaffold is garnering significant attention for its unique three-dimensional structure and pharmacological potential.[5][6]
This guide provides a comprehensive, data-driven comparison of the azepane and piperidine pharmacophores. We will move beyond simple structural analogy to dissect the nuanced differences in their physicochemical properties, conformational landscapes, and resulting impacts on pharmacology and pharmacokinetics. This analysis is designed to equip drug discovery and development professionals with the insights needed to strategically select and optimize these critical scaffolds.
Part 1: Core Structural and Physicochemical Differences
The addition of a single methylene unit when moving from piperidine to azepane fundamentally alters the ring's characteristics. This seemingly minor change has profound implications for how the molecule presents itself in three-dimensional space and interacts with its environment.
Conformational Landscape: Rigidity vs. Flexibility
The piperidine ring predominantly adopts a stable, low-energy chair conformation. This rigidity can be highly advantageous, as it pre-organizes substituents into well-defined axial and equatorial positions, reducing the entropic penalty upon binding to a biological target.
In contrast, the seven-membered azepane ring possesses significantly greater conformational flexibility. It exists as a dynamic equilibrium of multiple low-energy conformers, most notably the twist-chair and twist-boat forms. This flexibility allows the azepane scaffold to present its substituents in a wider array of spatial vectors, potentially accessing binding pockets that are inaccessible to the more constrained piperidine ring.[5] However, this same flexibility can be a double-edged sword, as the energetic cost of adopting a single bioactive conformation upon binding can negatively impact affinity.
Caption: Conformational landscapes of piperidine vs. azepane.
Physicochemical Property Comparison
The fundamental properties of basicity (pKa) and lipophilicity (LogP) are critical determinants of a drug's ADME profile. While substitution patterns play a dominant role, the core scaffolds themselves have inherent differences.
| Property | Piperidine | Azepane (Hexamethyleneimine) | Causality and Implication |
| Structure | Azacyclohexane | Azacycloheptane | The additional CH₂ group in azepane increases molecular weight and surface area. |
| pKa | ~11.22[7] | ~11.11 | The basicity is very similar, suggesting that the nitrogen atom's electronic environment is not dramatically altered. Both are strongly basic and will be predominantly protonated at physiological pH. |
| Calculated LogP | ~1.3 | ~1.7 | The increased carbon content makes the azepane core inherently more lipophilic. This can influence membrane permeability, protein binding, and solubility. |
| Flexibility | Low (Rigid Chair) | High (Multiple Conformers) | Piperidine offers conformational restriction, which can be favorable for entropy of binding. Azepane provides greater 3D exploration of chemical space.[5] |
Part 2: Impact on Pharmacology and Biological Activity
The choice between an azepane and a piperidine scaffold can lead to significant differences in target affinity, selectivity, and functional activity. This is a direct consequence of their distinct 3D geometries.
Case Study 1: Histamine H₃ Receptor Antagonists
A study comparing biphenyloxy-alkyl derivatives of piperidine and azepane as histamine H₃ receptor (H₃R) ligands provides a clear example of scaffold impact.[8]
| Compound | Scaffold | Alkyl Spacer | Binding Affinity (Ki, nM) |
| 14 | Piperidine | 5 carbons | 25 |
| 16 | Azepane | 5 carbons | 34 |
| 13 | Azepane | 6 carbons | 18 |
In this series, while both scaffolds yielded potent ligands, the highest affinity was achieved with an azepane derivative (Compound 13 , Ki = 18 nM).[8] This suggests that the additional flexibility and reach of the azepane ring, combined with an optimal linker length, allowed for superior interactions within the H₃R binding site. Furthermore, both the piperidine (14 ) and azepane (16 ) analogues with a 5-carbon spacer were potent antagonists in functional assays and demonstrated favorable in vivo activity, blocking dipsogenia in rats.[8] This highlights that both scaffolds can be viable starting points, but optimization may lead in different structural directions.
Case Study 2: Fentanyl Analogue Opioid Receptor Modulators
The opioid crisis has spurred the development of novel antagonists. In a fascinating example of scaffold hopping, researchers replaced the core piperidine ring of fentanyl with an azepane structure to create a library of new compounds. The goal was to convert a potent agonist into an antagonist.[9]
This work successfully identified several azepane-based compounds that acted as potent antagonists against both fentanyl- and morphine-induced antinociception. Notably, compound 53 from this series not only reversed fentanyl-induced respiratory depression but also showed a favorable pharmacokinetic profile, positioning it as a promising centrally-acting mu-opioid receptor antagonist.[9] This study is a powerful demonstration of how expanding the core ring can dramatically alter the pharmacological profile, turning an agonist into a life-saving antagonist by changing how the key pharmacophoric elements are presented to the receptor.
Part 3: Comparative ADME & Metabolic Stability
A drug's success is critically dependent on its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The choice of a heterocyclic core is a key determinant of these properties.
Metabolic Pathways
Both piperidine and azepane are susceptible to metabolism, primarily through cytochrome P450 (CYP) enzymes. Understanding their metabolic "soft spots" is crucial for designing stable drug candidates.
-
Piperidine: Common metabolic pathways include N-dealkylation, oxidation at the carbon alpha to the nitrogen to form a lactam, and ring-opening.[10][11] Strategic substitution can be used to block these sites and improve metabolic stability.
-
Azepane: The azepane ring is also subject to similar metabolic transformations. In the study of H₃R antagonists, in vitro evaluation using human and rat liver microsomes revealed that a primary metabolic route for both piperidine and azepane analogues was hydroxylation of the biphenyl ring system, rather than the saturated heterocycle itself.[8] However, the larger, more lipophilic azepane ring can sometimes exhibit different metabolic profiles or rates compared to its piperidine counterpart.
| ADME Parameter | General Trend: Piperidine | General Trend: Azepane | Rationale & Considerations |
| Aqueous Solubility | Generally higher | Generally lower | The higher lipophilicity (LogP) of the azepane core can reduce aqueous solubility. This can often be modulated with polar substituents. |
| Membrane Permeability | Good | Potentially better | Increased lipophilicity can enhance passive diffusion across cell membranes, though this must be balanced with solubility for oral absorption. |
| Metabolic Stability | Well-understood; can be a site of metabolism. | Less data available; generally considered stable but can be metabolized. | The greater number of CH₂ groups in azepane presents more potential sites for oxidation, although steric and electronic factors are key. |
| Toxicity (hERG) | Can be a liability depending on substitution. | Can be a liability depending on substitution. | In the H₃R antagonist study, both lead piperidine and azepane compounds showed low hERG inhibition (IC₅₀ > 1.7 µM), indicating the scaffold itself is not an inherent liability.[8] |
Part 4: A Note on Synthetic Accessibility
Historically, the prevalence of piperidine in medicinal chemistry has been heavily influenced by its synthetic accessibility. A vast number of commercial building blocks and robust synthetic methods, such as reductive amination and intramolecular cyclization, are available.[12][13]
The synthesis of substituted azepanes has traditionally been more challenging.[14] However, modern synthetic chemistry has made significant strides, with innovative methods such as piperidine ring expansion and the dearomative ring expansion of nitroarenes providing new, efficient routes to complex azepanes.[4][15] This growing synthetic toolkit is a key reason for the increased exploration of the azepane scaffold in drug discovery programs.
Part 5: Experimental Protocol: Comparative In Vitro Metabolic Stability Assay
To provide a trustworthy, self-validating system for comparing the metabolic liabilities of lead compounds, a standardized liver microsomal stability assay is essential.
Objective: To determine the intrinsic clearance (Clᵢₙₜ) of an azepane analogue versus its piperidine counterpart.
Methodology:
-
Preparation of Reagents:
-
Test Compounds: Prepare 10 mM stock solutions of the azepane and piperidine analogues in DMSO.
-
Positive Control: Prepare a 10 mM stock solution of a compound with known high clearance (e.g., Verapamil).
-
Negative Control: Prepare a 10 mM stock solution of a compound with known low clearance (e.g., Warfarin).
-
Cofactor Solution: Prepare a 10 mM NADPH solution in 100 mM phosphate buffer (pH 7.4).
-
Liver Microsomes: Use pooled human liver microsomes (HLMs), stored at -80°C. Thaw on ice immediately before use.
-
-
Incubation Procedure:
-
Label two sets of microcentrifuge tubes for each compound (one for the +NADPH reaction, one for the -NADPH control).
-
In a 96-well plate, pre-warm the phosphate buffer and HLM suspension (final protein concentration 0.5 mg/mL) to 37°C for 5 minutes.
-
Add the test compound to the HLM suspension to achieve a final substrate concentration of 1 µM. Mix gently.
-
Initiate the Reaction: Add the pre-warmed NADPH solution to the "+NADPH" wells. Add an equal volume of buffer to the "-NADPH" wells. This step is T=0.
-
Incubate the plate at 37°C with shaking.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), remove an aliquot (50 µL) from each well.
-
Quench the Reaction: Immediately add the aliquot to a separate plate containing 150 µL of ice-cold acetonitrile with an internal standard (e.g., a structurally similar but chromatographically distinct compound like Tolbutamide). This stops the enzymatic reaction and precipitates the protein.
-
-
Sample Analysis:
-
Centrifuge the quenched samples (e.g., at 4000 rpm for 20 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line (k) represents the elimination rate constant.
-
Calculate the in vitro half-life (t₁/₂) = 0.693 / k.
-
Calculate intrinsic clearance (Clᵢₙₜ) using the formula: Clᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL)
-
Causality and Self-Validation: The inclusion of a "-NADPH" control is critical. Disappearance of the compound in this well would indicate non-CYP-mediated degradation (e.g., chemical instability). The positive and negative controls validate the assay's performance, ensuring the microsomes are active and the procedure can distinguish between stable and unstable compounds.
Caption: Workflow for a comparative microsomal stability assay.
Conclusion: A Strategic Choice in Drug Design
The decision to employ a piperidine versus an azepane scaffold is a strategic one, driven by the specific objectives of the drug discovery program.
-
Piperidine remains the "go-to" scaffold for its well-understood properties, synthetic accessibility, and conformational rigidity. It is an excellent choice for optimizing known pharmacophores or when a constrained geometry is desired to maximize affinity and minimize off-target effects.
-
Azepane offers an exciting frontier for exploring novel chemical space.[4] Its inherent flexibility allows for unique 3D arrangements of substituents, potentially unlocking activity at novel targets or providing improved properties for existing ones. As synthetic routes become more accessible, the azepane ring is poised to become an increasingly important tool for medicinal chemists seeking to overcome the limitations of more traditional scaffolds and to develop the next generation of innovative therapeutics.
The choice is not about which ring is inherently "better," but which ring is the right tool for the specific biological question and therapeutic challenge at hand.
References
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2025). [Source Not Available]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]
-
Kumar, A., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Bioorganic & Medicinal Chemistry, 27(1), 1-16. [Link]
-
Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
(PDF) Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. [Link]
-
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025). ACS Publications. [Link]
-
Chong, H. S., et al. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (17), 1974-1980. [Link]
-
Piperidine-based drug discovery. (2017). University of Arizona. [Link]
-
Aeyad, T. (n.d.). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. [Link]
-
Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. (2024). PubMed. [Link]
-
Synthesis of bridged azepane β‐amino esters (±)‐25, (±)‐26, and (±)‐27. (n.d.). ResearchGate. [Link]
-
Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(2), 224-231. [Link]
-
Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. (n.d.). PMC - NIH. [Link]
-
Kuder, K., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry, 25(20), 5469-5481. [Link]
-
Design, Syntheses, and Pharmacological Evaluations of Core Ring Expanded Fentanyl Analogues as Potential Counteracting Agents Against Fentanyl Induced Respiratory Depression. (2025). PMC. [Link]
-
Azepane. (n.d.). Wikipedia. [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Chemical Neuroscience. [Link]
-
A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2020). ResearchGate. [Link]
-
Ring,dahl, B., et al. (1988). Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide. Journal of Medicinal Chemistry, 31(1), 164-168. [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
-
Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation. (2020). Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 4. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Syntheses, and Pharmacological Evaluations of Core Ring Expanded Fentanyl Analogues as Potential Counteracting Agents Against Fentanyl Induced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 15. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Cross-Validation of Analytical Architectures for 1-Azepanyl(2-piperidinyl)methanone HCl
A Comparative Technical Guide for Method Development & Validation
Executive Summary & Chemical Context[1][2][3][4][5][6]
1-Azepanyl(2-piperidinyl)methanone HCl (MW: ~246.78 g/mol for HCl salt; C₁₂H₂₂N₂O[1]·HCl) presents a specific analytical challenge often overlooked in standard method development: chromophoric silence. [1]
Unlike many pharmaceutical intermediates containing benzene or pyridine rings, this molecule consists of two saturated nitrogen heterocycles (azepane and piperidine) linked by a carbonyl group. Consequently, it lacks the conjugated
This guide challenges the "default" reliance on RP-HPLC-UV and establishes a cross-validated framework using three orthogonal architectures:
-
LC-MS/CAD: For routine quantitation without derivatization.
-
GC-MS: For structural identification and volatile impurity profiling (requires free-basing).[1]
-
qNMR: As the primary reference method for absolute purity assignment.[2]
Critical Analysis of Analytical Architectures
Method A: High-Performance Liquid Chromatography (LC-MS / CAD)
The Routine Quantitation Standard[1]
Why this approach?
Standard UV detection is prone to linearity failure for this molecule because the molar extinction coefficient (
Protocol Design:
-
Column: Charged Surface Hybrid (CSH) C18 (e.g., Waters XSelect CSH).[1]
-
Reasoning: The piperidine nitrogen is basic (
). Traditional C18 columns will cause severe peak tailing due to silanol interactions. CSH stationary phases remain positively charged at low pH, repelling the protonated amine and ensuring sharp peak symmetry.
-
-
Mobile Phase:
-
Detector Settings:
-
MS: ESI Positive Mode (SIM at m/z 211.2 [M+H]+).
-
CAD (Charged Aerosol Detector): Nebulizer Temp 35°C. Preferred for impurity quantification as response is independent of chemical structure.
-
Pros & Cons:
| Feature | LC-MS/CAD |
|---|---|
| Sensitivity | High (LOQ < 10 ng/mL with MS).[1] |
| Selectivity | Excellent for salt vs. free base (MS sees the cation). |
| Limitation | CAD requires non-volatile buffers; UV <210 nm requires high-purity solvents to avoid baseline drift.[1] |
Method B: Gas Chromatography - Mass Spectrometry (GC-MS)
The Orthogonal Structural Validator[1]
Why this approach? As an HCl salt, the analyte is non-volatile and will degrade in a hot injector port. Direct injection is impossible without sample preparation. This method validates the organic backbone structure.
Protocol Design:
-
Free-Basing (Critical Step):
-
Dissolve 10 mg sample in 1 mL 1M NaOH.
-
Extract with 1 mL Dichloromethane (DCM).[1]
-
Inject the organic layer.
-
-
Parameters:
Pros & Cons:
| Feature | GC-MS |
|---|---|
| Specificity | Unmatched structural fingerprinting (EI fragmentation).[1] |
| Resolution | Superior separation of volatile organic impurities (solvents, starting materials). |
| Limitation | Destructive to the HCl salt counter-ion; requires extraction. |
Method C: Quantitative NMR (qNMR)
The Primary Purity Arbiter[2][3]
Why this approach? In early development, a certified reference standard (CRS) for 1-Azepanyl(2-piperidinyl)methanone HCl may not exist.[1] qNMR provides absolute purity determination without needing a CRS of the analyte itself.[2][3]
Protocol Design:
-
Solvent: D₂O ( Deuterium Oxide) is preferred for the HCl salt to ensure full solubility and distinct separation of the salt protons.
-
Internal Standard (IS): Maleic Acid (traceable to NIST).[1]
-
Reasoning: Maleic acid has a singlet at ~6.3 ppm, a clean region away from the aliphatic protons of the azepane/piperidine rings (1.5 - 4.0 ppm).
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[1][4][3][5]
Cross-Validation Matrix
The following table summarizes the performance metrics when cross-validating these methods according to ICH Q2(R2) guidelines.
| Validation Parameter | LC-CAD (Quantitative) | GC-MS (Qualitative/Limit) | qNMR (Purity Assignment) |
| Linearity ( | > 0.999 (Range: 50-150%) | > 0.995 (Range: 10-200 ppm) | N/A (Single point vs IS) |
| Precision (RSD) | < 1.0% | < 2.5% (due to extraction) | < 0.5% |
| Specificity | Resolves salt from synthesis byproducts.[1] | Resolves residual solvents. | Distinguishes isomeric impurities. |
| LOQ | ~0.05% w/w | ~0.1% w/w | ~1.0% w/w |
| Primary Role | Release Testing | Impurity Profiling | Reference Standard Certification |
Experimental Workflow & Decision Logic
The following diagram illustrates the decision logic for selecting the appropriate method based on the analytical stage (ID, Purity, or Impurity Profiling).
Figure 1: Analytical Decision Matrix. Note the critical feedback loop where qNMR assigns the purity value used to calibrate the LC-CAD routine method.
References
-
International Council for Harmonisation (ICH). (2023).[1][6][7] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[1][6][7][8] [Link]
-
Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications.[2][3][5][9][10] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] [Link][1]
-
Center for Drug Evaluation and Research (CDER). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[11] U.S. Food and Drug Administration. [Link]
-
Waters Corporation. (2021).[1] Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds.[1] Waters White Papers.[1] [Link][1]
Sources
- 1. CAS 135634-18-3: Methanone, (2,4-difluorophenyl)-4-piperid… [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. researchgate.net [researchgate.net]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. database.ich.org [database.ich.org]
- 8. qbdgroup.com [qbdgroup.com]
- 9. govst.edu [govst.edu]
- 10. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
